molecular formula C11H14FNS B8719420 3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)benzenamine

3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)benzenamine

Cat. No. B8719420
M. Wt: 211.30 g/mol
InChI Key: PJPQOKJRZYFFHH-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

A mixture of 2-methylpropyl[3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl]carbamate (Step 1, 2.12 g, 6.81 mmol) in ethylene glycol (25 mL) is treated with aqueous potassium hydroxide (45%, 25.5 g, 204 mmol) with vigorous stirring, and the mixture is heated to 95° C. and stirred at this temperature for 18 h. The reaction is then cooled to ambient temperature and diluted with water (50 mL) and CH2Cl2 (100 mL), the layers are separated, and the organic phase is washed with water (50 mL) and saline (20 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is chromatographed on a Flash 40M 90 g silica gel cartridge with a gradient of EtOAc/heptane (15/85–25/75), and those fractions with an Rf=0.32 by TLC (EtOAc/hexanes, 25/75) are pooled and concentrated to give the title compound, mp 96–98° C.; MS (ESI+) for C11H14NFS m/z 212 (M+H)+.
Name
2-methylpropyl[3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl]carbamate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)COC(=O)[NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]2[CH2:18][CH2:17][S:16][CH2:15][CH2:14]2)=[C:9]([F:19])[CH:8]=1.[OH-].[K+]>C(O)CO.O.C(Cl)Cl>[F:19][C:9]1[CH:8]=[C:7]([NH2:6])[CH:12]=[CH:11][C:10]=1[CH:13]1[CH2:14][CH2:15][S:16][CH2:17][CH2:18]1 |f:1.2|

Inputs

Step One
Name
2-methylpropyl[3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl]carbamate
Quantity
2.12 g
Type
reactant
Smiles
CC(COC(NC1=CC(=C(C=C1)C1CCSCC1)F)=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the organic phase is washed with water (50 mL) and saline (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on a Flash 40M 90 g silica gel cartridge with a gradient of EtOAc/heptane (15/85–25/75)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C1CCSCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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